N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide
CAS No.: 326902-03-8
Cat. No.: VC4337825
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326902-03-8 |
|---|---|
| Molecular Formula | C13H13N3O3S |
| Molecular Weight | 291.33 |
| IUPAC Name | N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H13N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,16)(H,15,17) |
| Standard InChI Key | KTASKALLXGJJOO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide features a benzene ring substituted with a sulfonamide group (-SONH-) linked to a pyridin-4-yl moiety and an acetamide (-NHCOCH) group at the para position. The planar aromatic system and polar functional groups contribute to its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking .
Table 1: Key Structural Identifiers
X-ray crystallography of analogous compounds reveals a dihedral angle of 30.6° between the pyridine and benzene rings, suggesting moderate conjugation between the aromatic systems .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step reactions, typically beginning with the sulfonation of 4-aminophenylacetamide followed by coupling with pyridin-4-amine. Optimized conditions include:
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Sulfonation: Chlorosulfonic acid in dichloromethane at 0–5°C.
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Coupling: Pyridin-4-amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
Yield and purity depend critically on solvent choice (e.g., DMF or THF) and reaction time, with yields ranging from 45–68% in reported analogs .
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | ClSOH, DCM, 0–5°C | 72 | 95 |
| Coupling | Pyridin-4-amine, EtN, THF | 65 | 98 |
Analytical Characterization
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NMR: NMR (DMSO-) displays peaks at δ 2.10 (s, 3H, CH), 7.70–8.20 (m, 6H, Ar-H), and 10.30 (s, 1H, NH) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 292.1 [M+H] .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions.
Spectroscopic Features
Mechanism of Action
Enzymatic Inhibition
The sulfonamide group may inhibit carbonic anhydrase or dihydropteroate synthase via coordination to Zn or competition with p-aminobenzoic acid (PABA) . Molecular docking studies of analogs suggest binding affinities () of 2.1–8.3 nM for carbonic anhydrase IX .
Antioxidant Pathways
Electron-donating groups (e.g., pyridine) enhance radical scavenging by stabilizing phenoxyl radicals, as shown in QSAR models () .
Comparison with Analogous Compounds
Table 3: Structural and Functional Analog Comparison
| Compound | Molecular Formula | Bioactivity (IC) |
|---|---|---|
| N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide | 22 μM (SOD) | |
| N-(4-(N-Cyclopropylsulfamoyl)phenyl)acetamide | 35 μM (RSA) |
The pyridin-4-yl moiety confers higher polarity and stronger hydrogen-bonding capacity compared to aliphatic substituents, enhancing solubility and target binding .
Future Directions
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Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yield .
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Biological Screening: Prioritize assays against carbonic anhydrase isoforms and antibiotic-resistant pathogens.
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Computational Modeling: Develop QSAR models to predict ADMET properties and optimize substituent effects .
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